Methylprotodioscin

Description

This compound has been reported in Smilax menispermoidea, Polygonatum zanlanscianense, and other organisms with data available.

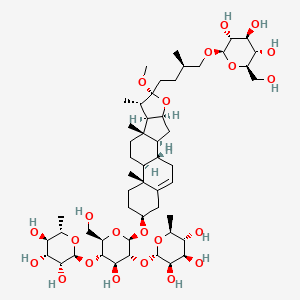

structure in first source

Properties

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H86O22/c1-21(20-66-46-40(61)39(60)36(57)31(18-53)70-46)10-15-52(65-7)22(2)33-30(74-52)17-29-27-9-8-25-16-26(11-13-50(25,5)28(27)12-14-51(29,33)6)69-49-45(73-48-42(63)38(59)35(56)24(4)68-48)43(64)44(32(19-54)71-49)72-47-41(62)37(58)34(55)23(3)67-47/h8,21-24,26-49,53-64H,9-20H2,1-7H3/t21-,22+,23+,24+,26+,27-,28+,29+,30+,31-,32-,33+,34+,35+,36-,37-,38-,39+,40-,41-,42-,43+,44-,45-,46-,47+,48+,49-,50+,51+,52-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSJYSJXBOCKQM-GVTGEURHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H86O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031695 | |

| Record name | Methylprotodioscin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1063.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54522-52-0 | |

| Record name | Methylprotodioscin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54522-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylprotodioscin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054522520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylprotodioscin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLPROTODIOSCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VJB6VV6IA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methylprotodioscin: A Technical Guide to Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methylprotodioscin, a furostanolic saponin with significant therapeutic potential. The document details its primary natural sources, compares extraction yields from various methods, outlines comprehensive experimental protocols for its isolation and purification, and illustrates its key biological signaling pathways.

Natural Sources and Extraction Yields of this compound

This compound is predominantly found in plants of the Dioscorea (yam) and Trigonella (fenugreek) genera. The concentration and extractability of this compound vary significantly based on the plant species, the part of the plant used, and the extraction methodology employed. The rhizomes of Dioscorea species and the seeds of Trigonella foenum-graecum are the most common sources.[1][2]

The following table summarizes the quantitative data on the extraction of this compound and related saponins from various natural sources.

| Plant Source | Plant Part | Extraction Method | Compound | Yield | Reference |

| Dioscorea composita | Tubers | Microwave-assisted ethanol extraction | Total Saponins | 8.93 mg/g | [3] |

| Dioscorea composita | Tubers | Microwave-assisted ethanol extraction | This compound | 4.5 mg/g | [3] |

| Dioscorea quinqueloba | - | Ethanol extraction | Powdered Extract | 3.2% (w/w) | [4] |

| Dioscorea nipponica | - | Optimized saponin extraction | Total Saponins | 1.72% (w/w) | [5] |

| Trigonella foenum-graecum | Seeds | Specific process for furostanolic saponins | Furostanolic Saponins | >70% purity | [2] |

Experimental Protocols: Extraction and Purification

The isolation of this compound from its natural sources involves a multi-step process that typically includes extraction with an organic solvent, followed by purification using chromatographic techniques. Microwave-assisted and ultrasonic extraction are modern techniques employed to improve efficiency.[6][7]

General Extraction and Purification Workflow

The following diagram illustrates a generalized workflow for the extraction and purification of this compound from plant material.

Caption: Generalized workflow for this compound extraction and purification.

Detailed Methodology

The following protocol is a synthesized representation based on common methodologies described in the literature.[2][3][8][9]

Step 1: Preparation of Plant Material

-

Drying: Thoroughly wash the plant material (e.g., Dioscorea tubers or fenugreek seeds) to remove debris. Slice the material and dry in an oven at 60-80°C until a constant weight is achieved.[10]

-

Grinding: Grind the dried material into a fine powder using a mechanical grinder and pass it through a 40-mesh sieve.[8]

Step 2: Extraction

-

Solvent Extraction: Mix the powdered plant material with an organic solvent, typically 50-70% ethanol, at a specified solid-to-liquid ratio (e.g., 1:10 w/v).[5]

-

Assisted Extraction (Optional): To enhance efficiency, perform the extraction under reflux or with the assistance of microwave or ultrasonic irradiation. For instance, microwave treatment can be applied, followed by refluxing.[6]

-

Filtration: After extraction, filter the mixture to separate the liquid extract from the solid plant residue.

Step 3: Concentration and Primary Separation

-

Solvent Removal: Concentrate the liquid extract under reduced pressure using a rotary evaporator to remove the organic solvent.

-

Aqueous Suspension: Suspend the resulting concentrated extract in water. This will separate water-soluble components from insoluble ones.

-

Centrifugation/Filtration: Centrifuge or filter the aqueous suspension to collect the water-soluble fraction containing the saponins.[8]

Step 4: Chromatographic Purification

-

Macroporous Resin Chromatography: Load the water-soluble fraction onto a macroporous adsorption resin column (e.g., HP-20).[8]

-

Silica Gel Chromatography: Further purify the saponin-rich fraction using silica gel column chromatography.

-

Use a solvent system such as chloroform:methanol:water (e.g., in a ratio of 8:2.5:0.1) for elution.[2]

-

-

Crystallization: Collect the fractions containing pure this compound, concentrate them, and induce crystallization to obtain the final product.

Biological Signaling Pathways of this compound

This compound exhibits a range of biological activities, including anticancer and cardiovascular protective effects, by modulating several key signaling pathways.

Anticancer Activity: MAPK Pathway in Prostate Cancer

This compound has demonstrated anti-prostate cancer activity by inducing the tumor suppressor protein FOXO1. This leads to a reduction in cholesterol levels and disruption of lipid rafts, which in turn attenuates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The downregulation of this pathway suppresses cancer cell proliferation, migration, and invasion.[1][11]

Caption: this compound's modulation of the MAPK pathway in prostate cancer.

Anticancer Activity: Apoptosis Induction in Lung and Liver Cancer

In lung (A549) and liver (HepG2) cancer cells, this compound induces G2/M cell cycle arrest and apoptosis.[12][13] This is achieved through the intrinsic mitochondrial pathway, characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. This leads to a loss of mitochondrial membrane potential, the release of cytochrome c into the cytosol, and the subsequent activation of caspase-3, a key executioner of apoptosis.[13]

Caption: Apoptosis induction pathway by this compound in cancer cells.

Inhibition of Neointima Formation

This compound has been shown to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs), which are key events in the development of restenosis (neointimal hyperplasia) after angioplasty.[14] The mechanism involves the downregulation of 'A Disintegrin and Metalloprotease 15' (ADAM15) and its downstream signaling molecules, including FAK, ERK, and PI3K/Akt. This leads to the suppression of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cell migration.[14]

Caption: Inhibition of neointima formation by this compound.

References

- 1. Anticancer Activity of Methyl Protodioscin against Prostate Cancer by Modulation of Cholesterol-Associated MAPK Signaling Pathway via FOXO1 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US8217165B2 - Process for the extraction of furostanolic saponins from fenugreek seeds - Google Patents [patents.google.com]

- 3. Method for extracting, separating and purifying saponins from Dioscorea composita (2020) | Xie Jun [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Extraction and purification method of dioscin (2018) | Zhang Chunying | 2 Citations [scispace.com]

- 7. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN101255183A - Method for extracting protodioscin from fenugreek - Google Patents [patents.google.com]

- 9. CN104784246A - Method for extracting protodioscin from fenugreek seeds - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methyl Protodioscin, a Steroidal Saponin, Inhibits Neointima Formation in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Methylprotodioscin Biosynthesis Pathway in Dioscorea: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methylprotodioscin biosynthesis pathway in Dioscorea species, a plant genus of significant medicinal and industrial importance. Diosgenin, a key precursor derived from this pathway, serves as a vital starting material for the synthesis of various steroidal drugs. This document synthesizes current knowledge on the enzymatic steps, genetic regulation, and experimental methodologies pertinent to the elucidation and manipulation of this pathway.

The Core Biosynthetic Pathway: From Cholesterol to this compound

The biosynthesis of this compound, a furostanol-type steroidal saponin, is a multi-step process that begins with the cyclization of 2,3-oxidosqualene. The pathway can be broadly divided into three key stages: the formation of the steroidal backbone, the hydroxylation and oxidation of this backbone to form the aglycone diosgenin, and the subsequent glycosylation and modification to yield this compound.[1][2]

Stage 1: Formation of the Cholesterol Backbone

The initial steps of the pathway are shared with general sterol biosynthesis in plants. The process originates from the cyclization of 2,3-oxidosqualene, which can be formed through either the mevalonate (MVA) or the methylerythritol 4-phosphate (MEP) pathway. In Dioscorea, this cyclization is catalyzed by cycloartenol synthase (CAS) to produce cycloartenol. A series of enzymatic reactions involving sterol-C24-methyltransferase (SMT), cycloeucalenol cycloisomerase (CPI), and sterol C14-demethylase (CYP51) then convert cycloartenol into cholesterol, the primary precursor for diosgenin biosynthesis.[2][3]

Stage 2: Hydroxylation and Oxidation to Diosgenin

The conversion of cholesterol to the spirostanol aglycone, diosgenin, involves a series of hydroxylation and oxidation reactions catalyzed by Cytochrome P450 monooxygenases (CYP450s). While the exact sequence and all involved enzymes are still under investigation, key steps are believed to include hydroxylations at the C-16, C-22, and C-26 positions.[4][5] Specific CYP450 families, including CYP90G and CYP94D, have been implicated in these critical transformations in Dioscorea zingiberensis.[4]

Stage 3: Glycosylation to Protodioscin and Methylation to this compound

Diosgenin undergoes a series of glycosylation events, catalyzed by UDP-glycosyltransferases (UGTs), to form various saponins. The formation of protodioscin involves the addition of a glucose moiety at the C-26 hydroxyl group and a trisaccharide chain at the C-3 position. The trisaccharide typically consists of two glucose units and one rhamnose unit.[1][2]

The final step in the formation of this compound is the methylation of the C-22 hydroxyl group of protodioscin. While the existence of this compound strongly suggests the activity of an O-methyltransferase, the specific enzyme responsible for this reaction in Dioscorea has not yet been definitively identified and characterized.

Key Enzymes and Their Regulation

The biosynthesis of this compound is orchestrated by a suite of enzymes, with CYP450s and UGTs playing pivotal roles in the later, diversifying steps of the pathway. The expression of the genes encoding these enzymes is tightly regulated by transcription factors, ensuring the controlled production of these specialized metabolites.

Cytochrome P450 Monooxygenases (CYP450s)

CYP450s are a large and diverse family of heme-containing enzymes that catalyze a wide range of oxidative reactions. In the context of diosgenin biosynthesis, they are responsible for the critical hydroxylation and oxidation steps that convert cholesterol into the diosgenin aglycone.[3] Transcriptome analyses of various Dioscorea species have identified numerous candidate CYP450 genes that are co-expressed with other genes in the pathway.[1][6]

UDP-Glycosyltransferases (UGTs)

UGTs are responsible for the glycosylation of diosgenin, attaching sugar moieties to the aglycone backbone to create a diverse array of steroidal saponins, including protodioscin. These enzymes utilize UDP-activated sugars as donors.[2][7] The specific UGTs involved in the sequential addition of glucose and rhamnose to the C-3 and C-26 positions of diosgenin are subjects of ongoing research.

Transcriptional Regulation

The expression of genes involved in the diosgenin and this compound biosynthesis pathway is regulated by various transcription factors (TFs). Studies have implicated members of the WRKY and bHLH families as key regulators.[8][9][10] For instance, specific WRKY TFs have been shown to bind to the promoters of biosynthetic genes, thereby activating their transcription in response to developmental cues and environmental stimuli.[8][9]

Quantitative Data

Quantitative analysis of gene expression and metabolite accumulation is crucial for understanding the dynamics of the this compound biosynthesis pathway. The following tables summarize representative quantitative data from transcriptome and metabolite profiling studies in Dioscorea species.

Table 1: Relative Expression Levels (FPKM) of Key Biosynthetic Genes in Dioscorea cirrhosa [1]

| Gene | Enzyme | LR (Light Red Tuber) | RD (Red Tuber) | DR (Dark Red Tuber) | BR (Brownish Red Tuber) |

| cluster-6992.57030 | Cycloartenol synthase (CAS) | 10.5 | 15.2 | 25.8 | 8.9 |

| cluster-6992.40736 | Sterol C5-desaturase (C5-SD) | 12.3 | 18.9 | 33.1 | 9.7 |

| cluster-6992.50375 | Sterol C14-reductase (C14-R) | 8.7 | 11.4 | 20.5 | 6.3 |

| cluster-6992.52789 | UDP-glycosyltransferase (UGT) | 7.71 | 10.63 | 24.81 | 2.76 |

| cluster-6992.47459 | UDP-glycosyltransferase (UGT) | 35.42 | 2217.30 | 18.95 | 15.67 |

FPKM: Fragments Per Kilobase of transcript per Million mapped reads.

Table 2: Quantification of Steroidal Saponins in Dioscorea villosa Rhizomes [2]

| Compound | Concentration Range (% dry weight) |

| Protodioscin | BLOQ - 1.19 |

| Dioscin | 0.07 - 1.56 |

| Deltonin | 0.05 - 0.55 |

| Parvifloside | 0.12 - 2.6 |

| Protodeltonin | 0.17 - 5.57 |

BLOQ: Below Limit of Quantification.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.

Cloning of Biosynthetic Genes (CYP450s and UGTs) from Dioscorea

This protocol outlines the general steps for isolating and cloning candidate genes from Dioscorea species.

1. RNA Extraction and cDNA Synthesis:

-

Harvest fresh plant material (e.g., rhizomes, leaves) and immediately freeze in liquid nitrogen.

-

Extract total RNA using a suitable plant RNA extraction kit, following the manufacturer's instructions.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

2. PCR Amplification:

-

Design degenerate or gene-specific primers based on conserved regions of known CYP450 or UGT genes from other plant species.

-

Perform PCR using the synthesized cDNA as a template. Use a proofreading DNA polymerase to ensure high fidelity.

-

Optimize PCR conditions (annealing temperature, extension time) as needed.

3. Cloning and Sequencing:

-

Ligate the amplified PCR product into a suitable cloning vector (e.g., pGEM-T Easy Vector).

-

Transform the ligation product into competent E. coli cells.

-

Select positive clones and isolate the plasmid DNA.

-

Sequence the inserted DNA to confirm the identity of the cloned gene.[11]

4. Full-Length cDNA Isolation (RACE):

-

If a partial gene fragment is obtained, use Rapid Amplification of cDNA Ends (RACE) to obtain the full-length sequence.

-

Perform 5' and 3' RACE using gene-specific primers and appropriate RACE kits.

Heterologous Expression and Purification of Recombinant Enzymes

This protocol describes the expression of Dioscorea CYP450s and UGTs in a heterologous host system for functional characterization.

1. Expression Vector Construction:

-

Subclone the full-length coding sequence of the target gene into an appropriate expression vector (e.g., pET vector for E. coli, pYES2 for yeast).

-

The vector should contain a suitable promoter for inducible expression and may include an affinity tag (e.g., His-tag, GST-tag) for purification.

2. Heterologous Expression:

-

Transform the expression construct into a suitable host strain (E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

Grow the transformed cells in appropriate culture medium to a desired optical density.

-

Induce protein expression by adding an inducer (e.g., IPTG for E. coli, galactose for yeast).

-

For CYP450s, co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity.[12][13]

3. Protein Purification:

-

Harvest the cells by centrifugation and lyse them to release the cellular contents.

-

If the protein is soluble, purify it from the crude lysate using affinity chromatography based on the tag incorporated into the expression vector.

-

If the protein is in inclusion bodies, it may require denaturation and refolding steps.[14][15]

In Vitro Enzyme Assays

1. UGT Enzyme Assay:

-

Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), the purified UGT enzyme, the acceptor substrate (e.g., diosgenin or protodioscin), and the UDP-sugar donor (e.g., UDP-glucose, UDP-rhamnose).

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction by adding a quenching agent (e.g., methanol, acid).

-

Analyze the reaction products by HPLC or LC-MS/MS to detect the formation of the glycosylated product.[10][16][17]

2. CYP450 Enzyme Assay:

-

Reconstitute the purified CYP450 with its redox partner (CPR) in a reaction mixture containing a buffer, the substrate (e.g., cholesterol), and an NADPH-regenerating system.

-

Initiate the reaction by adding NADPH.

-

Incubate at an optimal temperature and stop the reaction.

-

Extract the products and analyze by HPLC or GC-MS to identify the hydroxylated products.

HPLC-MS/MS Analysis of this compound and Related Saponins

This protocol provides a general framework for the analysis of steroidal saponins in Dioscorea extracts.

1. Sample Preparation:

-

Extract dried and powdered plant material with a suitable solvent (e.g., methanol, ethanol).

-

The extract may be further purified using solid-phase extraction (SPE) to remove interfering compounds.

2. HPLC Separation:

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[18][19]

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.[19][20]

-

Gradient: A typical gradient might start with a low percentage of B, which is gradually increased over the run to elute compounds with increasing hydrophobicity.

-

Flow Rate: 0.5 - 1.0 mL/min.[18]

-

Column Temperature: 25-40 °C.

3. MS/MS Detection:

-

Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known compounds like this compound. This involves monitoring specific precursor-to-product ion transitions.[19][20] For this compound, a common transition in positive mode is m/z 1085.7 -> 1053.7.[18]

-

Data Analysis: Quantify the target compounds by comparing their peak areas to those of authentic standards.

Visualizations

The following diagrams illustrate the this compound biosynthesis pathway, a typical experimental workflow for gene identification and characterization, and the regulatory network.

Caption: The proposed this compound biosynthesis pathway in Dioscorea.

Caption: Experimental workflow for identifying and characterizing biosynthetic genes.

Caption: A simplified model of the transcriptional regulation of the pathway.

Concluding Remarks and Future Perspectives

The elucidation of the this compound biosynthesis pathway in Dioscorea has advanced significantly with the advent of modern genomic and metabolomic techniques. While the core pathway from cholesterol to protodioscin is largely understood, several key areas warrant further investigation. The definitive identification and characterization of the O-methyltransferase responsible for the final step in this compound formation is a critical next step. Furthermore, detailed kinetic studies of the involved CYP450s and UGTs will provide valuable data for metabolic engineering efforts. A deeper understanding of the regulatory networks, including the specific transcription factors and their target genes, will enable more precise manipulation of the pathway to enhance the production of desired saponins. The knowledge and protocols outlined in this guide provide a solid foundation for researchers to address these remaining questions and to unlock the full potential of Dioscorea as a source of valuable medicinal compounds.

References

- 1. Diosgenin biosynthesis pathway and its regulation in Dioscorea cirrhosa L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. TMT-based proteomics reveals this compound alleviates oxidative stress and inflammation via COX6C in myocardial infraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Weighted Gene Co-expression Network Analysis of the Dioscin Rich Medicinal Plant Dioscorea nipponica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Transcriptome Analysis Identifies Putative Genes Involved in Dioscin Biosynthesis in Dioscorea zingiberensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new quantitation method of protodioscin by HPLC–ESI-MS/MS in rat plasma and its application to the pharmacokinetic study | Semantic Scholar [semanticscholar.org]

- 8. Frontiers | TfWRKY40 positively regulates diosgenin biosynthesis in Trigonella foenum-graecum L. [frontiersin.org]

- 9. TfWRKY40 positively regulates diosgenin biosynthesis in Trigonella foenum-graecum L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Cloning and Expression of Cytochrome P450 Enzymes Catalyzing the Conversion of Tyrosine to p-Hydroxyphenylacetaldoxime in the Biosynthesis of Cyanogenic Glucosides in Triglochin maritima - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of WRKY gene family in Dioscorea opposita Thunb. reveals that DoWRKY71 enhanced the tolerance to cold and ABA stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glycosyltransferases and Glycan-Processing Enzymes - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Expression of Codon-Optimized Plant Glycosyltransferase UGT72B14 in Escherichia coli Enhances Salidroside Production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enhanced Heterologous Production of Glycosyltransferase UGT76G1 by Co-Expression of Endogenous prpD and malK in Escherichia coli and Its Transglycosylation Application in Production of Rebaudioside [mdpi.com]

- 16. Biosynthetic Gene Expression and Tissue Distribution of Diosgenin in Dioscorea japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development and validation of a liquid chromatography/tandem mass spectrometry assay for the quantification of methyl protodioscin in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A new quantitation method of protodioscin by HPLC–ESI-MS/MS in rat plasma and its application to the pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. RNA-seq analysis reveals narrow differential gene expression in MEP and MVA pathways responsible for phytochemical divergence in extreme genotypes of Thymus daenensis Celak - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Methylprotodioscin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylprotodioscin, a furostanol bisglycoside, is a steroidal saponin that has been identified as a primary bioactive constituent in various medicinal plants, including those from the Dioscorea (yam) and Polygonatum genera.[1][2][3] This natural compound has garnered significant attention within the scientific community for its diverse pharmacological activities, which encompass anticancer, lipid-lowering, and anti-inflammatory properties.[2][3][4] Its potential as a therapeutic agent is underscored by its demonstrated ability to modulate key cellular signaling pathways involved in cell proliferation, apoptosis, and metabolism.[2][5][6]

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, details common experimental methodologies for their determination, and elucidates its known mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Physicochemical Properties of this compound

The physicochemical properties of a compound are fundamental to its pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅₂H₈₆O₂₂ | [1][7] |

| C₅₂H₈₂O₂₂ | [8][9] | |

| Molecular Weight | 1063.2 g/mol | [1] |

| 1063.23 g/mol | [7][8][9][10] | |

| CAS Number | 54522-52-0 | [1][7] |

| Physical Appearance | A solid | [8][9] |

| Melting Point | 175-177 °C | [7] |

| 169-171 °C | [11] | |

| Solubility | DMSO: ≥53.15 mg/mL; 100 mg/mL | [4][8][11] |

| Water: ≥13.67 mg/mL | [11] | |

| Ethanol: Insoluble | [11] | |

| DMF: 2 mg/mL | [12] | |

| PBS (pH 7.2): 2 mg/mL | [12] | |

| Partition Coefficient (logP) | -0.7 | [1] |

| -0.58 | [13] | |

| Acid Dissociation Constant (pKa) | Strongest Acidic: 11.75 | [13] |

| Strongest Basic: -3.6 | [13] | |

| Polar Surface Area (PSA) | 335.06 Ų | [13] |

| Hydrogen Bond Donors | 12 | [13] |

| Hydrogen Bond Acceptors | 22 | [13] |

| Rotatable Bond Count | 15 | [13] |

Note on Molecular Formula Discrepancy: The literature presents two slightly different molecular formulas (C₅₂H₈₆O₂₂ and C₅₂H₈₂O₂₂). This may be due to different salt forms or variations in the source material. Researchers should verify the specific form they are using.

Experimental Protocols for Physicochemical Property Determination

While specific experimental protocols for this compound are not detailed in the reviewed literature, standard methodologies for natural products are applicable. These protocols are crucial for verifying the identity, purity, and characteristics of the compound.

Melting Point Determination

The melting point is a critical indicator of purity.

-

Methodology: A small, powdered sample of this compound is placed in a capillary tube and heated in a calibrated melting point apparatus. The temperature range from which the substance begins to melt to when it becomes completely liquid is recorded. A narrow melting range typically indicates high purity.

Solubility Assessment

Solubility is determined to understand a compound's behavior in various solvents, which is vital for formulation and in vitro assays.

-

Methodology: An excess amount of this compound is added to a known volume of the solvent (e.g., DMSO, water, PBS). The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered or centrifuged to remove undissolved solid. The concentration of this compound in the saturated solution is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[14]

Partition Coefficient (logP) Measurement

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its membrane permeability and absorption.

-

Methodology (Shake-Flask Method): A solution of this compound is prepared in either n-octanol or water. This solution is then mixed with the other immiscible solvent in a flask. The flask is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is achieved. The phases are then separated by centrifugation, and the concentration of this compound in each phase is determined analytically. The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[14]

Acid Dissociation Constant (pKa) Determination

The pKa value indicates the strength of an acid or base and helps predict the ionization state of a molecule at a given pH.

-

Methodology (Potentiometric Titration): A solution of this compound in water or a co-solvent system is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the inflection point of the resulting titration curve. Spectrophotometric methods can also be used if the ionized and non-ionized forms of the molecule have different UV-Vis absorbance spectra.

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating several critical signaling pathways. Its anticancer activity, in particular, has been linked to the induction of cell cycle arrest and apoptosis, as well as the inhibition of cell migration and invasion.

MAPK Signaling Pathway Modulation in Prostate Cancer

In prostate cancer cells, this compound has been shown to induce the expression of the tumor suppressor Forkhead box O1 (FOXO1). This leads to a reduction in cellular cholesterol levels and the disruption of lipid rafts. The integrity of lipid rafts is crucial for the proper functioning of many signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway. By disrupting these microdomains, this compound attenuates the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway, thereby inhibiting cell proliferation and survival.[2][3]

References

- 1. This compound | C52H86O22 | CID 11263254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Anticancer Activity of Methyl Protodioscin against Prostate Cancer by Modulation of Cholesterol-Associated MAPK Signaling Pathway via FOXO1 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. raybiotech.com [raybiotech.com]

- 9. apexbt.com [apexbt.com]

- 10. Methyl protodioscin - TargetMol Chemicals Inc [bioscience.co.uk]

- 11. labsolu.ca [labsolu.ca]

- 12. caymanchem.com [caymanchem.com]

- 13. phytobank.ca [phytobank.ca]

- 14. books.rsc.org [books.rsc.org]

Spectroscopic Analysis of Methylprotodioscin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylprotodioscin, a furostanol bisglycoside, is a steroidal saponin with significant pharmacological interest, including demonstrated anti-inflammatory, lipid-lowering, and anticancer activities.[1] Found in various plant species such as Dioscorea collettii and Polygonatum sibiricum, its complex structure necessitates a multi-faceted analytical approach for definitive characterization.[2][3] This technical guide provides an in-depth overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—employed in the structural elucidation and analysis of this compound. Detailed experimental protocols, tabulated spectral data, and workflow diagrams are presented to serve as a comprehensive resource for researchers in natural product chemistry and drug development.

Chemical Structure

This compound possesses a complex steroidal saponin structure. Its aglycone is a furostanol skeleton, which is glycosidically linked to a branched oligosaccharide chain at the C-3 position and a glucose moiety at the C-26 position. The chemical formula is C₅₂H₈₆O₂₂ with a molecular weight of 1063.2 g/mol and an exact mass of 1062.561074 g/mol .[1][4]

Caption: Chemical structure of this compound.

Spectroscopic Analysis Workflow

The structural elucidation of this compound relies on a synergistic application of multiple spectroscopic techniques. The general workflow involves isolation and purification, followed by parallel analysis using NMR, MS, and IR spectroscopy to determine its complete chemical structure.

Caption: General workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound, providing detailed information about the carbon skeleton and the sequence and linkage of the sugar moieties. Both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial.

Experimental Protocols

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in 0.5 mL of deuterated methanol (CD₃OD) or deuterated pyridine (C₅D₅N).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion, which is critical for complex molecules like saponins.

-

1D NMR:

-

¹H NMR: Acquire a standard proton spectrum to get an overview of the proton signals.

-

¹³C NMR and DEPT-135: Acquire a carbon spectrum to identify all carbon signals and differentiate between CH₃, CH₂, CH, and quaternary carbons.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assembling the aglycone structure and determining the glycosidic linkages.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the determination of stereochemistry.[5]

-

¹³C NMR Spectral Data

The ¹³C NMR chemical shifts of this compound are highly dependent on the solvent used. Below is a summary of the reported chemical shifts in deuterated methanol (CD₃OD) and deuterated pyridine (C₅D₅N).

| Carbon No. | CD₃OD (δc) | C₅D₅N (δc) |

| 1 | 38.1 | 37.8 |

| 2 | 31.2 | 30.7 |

| 3 | 78.4 | 77.8 |

| 4 | 39.8 | 39.4 |

| 5 | 141.6 | 141.2 |

| 6 | 122.4 | 122.0 |

| 7 | 32.9 | 32.5 |

| 8 | 32.1 | 31.7 |

| 9 | 50.8 | 50.4 |

| 10 | 37.6 | 37.2 |

| 11 | 21.6 | 21.2 |

| 12 | 40.4 | 40.0 |

| 13 | 41.5 | 41.1 |

| 14 | 56.9 | 56.5 |

| 15 | 32.8 | 32.4 |

| 16 | 81.7 | 81.3 |

| 17 | 63.5 | 63.1 |

| 18 | 16.9 | 16.5 |

| 19 | 19.9 | 19.5 |

| 20 | 42.4 | 42.0 |

| 21 | 15.2 | 14.8 |

| 22 | 110.1 | 109.7 |

| 23 | 32.2 | 31.8 |

| 24 | 29.8 | 29.4 |

| 25 | 31.3 | 30.9 |

| 26 | 75.6 | 75.2 |

| 27 | 17.0 | 16.6 |

| OMe | 49.2 | 48.8 |

| Inner Glc | ||

| 1' | 100.8 | 100.4 |

| 2' | 82.2 | 81.8 |

| 3' | 77.6 | 77.2 |

| 4' | 79.2 | 78.8 |

| 5' | 77.0 | 76.6 |

| 6' | 62.1 | 61.7 |

| Outer Rha (1->2) | ||

| 1'' | 102.4 | 102.0 |

| 2'' | 72.9 | 72.5 |

| 3'' | 72.7 | 72.3 |

| 4'' | 74.4 | 74.0 |

| 5'' | 70.0 | 69.6 |

| 6'' | 18.8 | 18.4 |

| Outer Rha (1->4) | ||

| 1''' | 102.2 | 101.8 |

| 2''' | 72.5 | 72.1 |

| 3''' | 72.3 | 71.9 |

| 4''' | 74.2 | 73.8 |

| 5''' | 69.8 | 69.4 |

| 6''' | 18.6 | 18.2 |

| Terminal Glc | ||

| 1'''' | 104.8 | 104.4 |

| 2'''' | 75.2 | 74.8 |

| 3'''' | 78.2 | 77.8 |

| 4'''' | 71.8 | 71.4 |

| 5'''' | 78.0 | 77.6 |

| 6'''' | 62.9 | 62.5 |

Note: The assignments are based on typical values for steroidal saponins and may require 2D NMR data for definitive confirmation.

¹H NMR Spectral Data

| Proton | Expected Chemical Shift (δH) | Multiplicity |

| H-6 (olefinic) | 5.3-5.5 | br d |

| Anomeric Protons | 4.4-5.4 | d or br s |

| H-3 (aglycone) | 3.4-3.6 | m |

| H-16 (aglycone) | 4.3-4.5 | m |

| Methyl Protons (aglycone) | 0.8-1.2 | s or d |

| O-Methyl Protons | ~3.3 | s |

| Sugar Protons | 3.2-4.5 | m |

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound. Tandem MS (MS/MS) experiments are crucial for sequencing the sugar units and identifying the aglycone.

Experimental Protocols

Sample Preparation:

-

Dissolve a small amount of purified this compound in a suitable solvent such as methanol or acetonitrile.

-

Dilute the sample to a final concentration of approximately 1-10 µg/mL.

Data Acquisition:

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is ideal.

-

Ionization Mode: ESI can be performed in both positive and negative ion modes. In positive mode, adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ are commonly observed. In negative mode, the deprotonated molecule [M-H]⁻ is typically seen.

-

MS/MS Analysis: The precursor ion of interest (e.g., [M+H]⁺ or [M-H]⁻) is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides information about the sugar sequence and the aglycone.

Fragmentation Pattern

The fragmentation of this compound in ESI-MS/MS typically involves the sequential loss of the sugar moieties. The cleavage of glycosidic bonds is the most common fragmentation pathway.

References

Spectroscopic Analysis of Methylprotodioscin Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of impurities in Methylprotodioscin, a furostanol saponin with significant therapeutic potential. Understanding and controlling impurities is critical for ensuring the safety, efficacy, and quality of any pharmaceutical ingredient. This document details the types of impurities, analytical methodologies for their identification and quantification, and a discussion of their spectroscopic characteristics.

Introduction to this compound and its Potential Impurities

This compound is a steroidal saponin that has garnered interest for its various pharmacological activities. As with any active pharmaceutical ingredient (API), impurities can arise from the manufacturing process, degradation, or storage. A thorough understanding of the impurity profile is a regulatory requirement and essential for drug development.

The potential impurities in this compound can be broadly categorized into three types:

-

Process-Related Impurities: These are substances that are introduced or formed during the synthesis of this compound. Given that a common starting material for the semi-synthesis of this compound is diosgenin, it is a potential process-related impurity. Other process-related impurities may include synthetic intermediates, reagents, and by-products of side reactions.

-

Degradation Products: These impurities are formed by the chemical breakdown of this compound over time due to factors such as pH, temperature, light, and oxidation. The furostanol structure of this compound is susceptible to hydrolysis, particularly under acidic conditions, which can lead to the cleavage of sugar moieties and conversion to the spirostanol form, dioscin, and ultimately the aglycone, diosgenin.

-

Metabolites: In a biological context, metabolites of this compound can be considered impurities. Studies in rats have identified several metabolites, including dioscin, diosgenin, and various partially deglycosylated forms of the parent compound. While not process-related or degradation impurities in the traditional sense, their analysis is crucial for understanding the in vivo fate of the drug.

Analytical Methodologies for Impurity Profiling

The analysis of this compound and its impurities relies heavily on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the cornerstone for separation and identification, while Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural elucidation.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating this compound from its potential impurities. Reversed-phase chromatography is the most common approach.

Experimental Protocol: Stability-Indicating HPLC-UV Method

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A gradient elution is necessary to resolve the more polar glycosides (this compound, dioscin) from the less polar aglycone (diosgenin). A typical gradient might start with a higher percentage of water and gradually increase the percentage of acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 203-210 nm) is often used for saponins as they lack a strong chromophore.

-

Column Temperature: 25-30 °C.

-

Sample Preparation: The sample is dissolved in the initial mobile phase composition or a compatible solvent like methanol.

Mass Spectrometry (MS)

MS, particularly when coupled with HPLC (LC-MS), is a powerful tool for the identification of impurities. Electrospray ionization (ESI) is a suitable ionization technique for these polar glycosides. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, provides accurate mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments.

Experimental Protocol: LC-MS/MS Analysis

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.

-

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).

-

Collision Energy: A range of collision energies should be applied in MS/MS experiments to induce fragmentation and obtain structural information.

-

Data Acquisition: Full scan mode for initial screening and product ion scan mode for fragmentation analysis of targeted ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of impurities, especially for distinguishing between isomers. Both 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are employed.

Experimental Protocol: NMR Analysis

-

Solvent: Deuterated methanol (CD₃OD) or pyridine-d₅ are common solvents for saponins.

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better resolution of complex spectra.

-

Experiments:

-

¹H NMR: Provides information on the proton environment and sugar moieties.

-

¹³C NMR: Provides information on the carbon skeleton.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, which is crucial for connecting the aglycone to the sugar units and for sequencing the sugar chain.

-

Spectroscopic Data and Impurity Characterization

Process-Related Impurities

-

Diosgenin: As the primary starting material for semi-synthesis, diosgenin is a likely impurity. It is significantly less polar than this compound and will have a much longer retention time in reversed-phase HPLC.

Degradation Products

The primary degradation pathway for this compound is acid-catalyzed hydrolysis. This proceeds in a stepwise manner, leading to various degradation products.

-

Dioscin: The conversion of the furostanol (this compound) to the spirostanol (dioscin) involves the cleavage of the C-26 glucose unit and cyclization of the F-ring. Dioscin is less polar than this compound.

-

MS: The protonated molecule [M+H]⁺ of dioscin is observed at m/z 869. The loss of the terminal rhamnose gives a fragment at m/z 723, and further loss of the second rhamnose results in a fragment at m/z 577.

-

NMR: The NMR spectrum of dioscin will show the absence of the C-26 glucose signals and characteristic shifts in the F-ring signals compared to this compound.

-

-

Partially Hydrolyzed Intermediates: Stepwise loss of the sugar units from the C-3 position will generate a series of partially hydrolyzed products. These can be identified by MS through the sequential loss of sugar residues (rhamnose: 146 Da, glucose: 162 Da).

-

Diosgenin: The final product of complete hydrolysis is the aglycone, diosgenin.

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios for this compound and its primary impurities, which are essential for their identification by mass spectrometry.

| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key Fragments (m/z) |

| This compound | C₅₂H₈₆O₂₂ | 1063.6 | 901 (loss of C-26 glucose), 739, 577, 415 |

| Dioscin | C₄₅H₇₂O₁₆ | 869.5 | 723 (loss of rhamnose), 577 (loss of 2 rhamnose) |

| Diosgenin | C₂₇H₄₂O₃ | 415.3 | - |

Visualizations

Logical Relationship of this compound and Key Impurities

Caption: Relationship between this compound and its process-related and degradation impurities.

Experimental Workflow for Impurity Analysis

Caption: General workflow for the spectroscopic analysis of this compound impurities.

Conclusion

The spectroscopic analysis of this compound impurities is a multifaceted process that requires a combination of advanced analytical techniques. A thorough understanding of the potential process-related impurities and degradation pathways is essential for developing robust and specific analytical methods. HPLC coupled with high-resolution mass spectrometry provides the necessary separation and identification capabilities, while NMR spectroscopy offers definitive structural confirmation. By implementing the methodologies outlined in this guide, researchers and drug development professionals can effectively characterize the impurity profile of this compound, ensuring the quality and safety of this promising therapeutic agent.

References

A Technical Guide to the Chemical Synthesis and Derivatization of Methylprotodioscin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylprotodioscin (MPD), a furostanol saponin primarily isolated from plants of the Dioscorea genus, has garnered significant attention in the scientific community for its potent anticancer activities. Its complex structure presents both a challenge and an opportunity for medicinal chemists. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, potential derivatization strategies, and the biological implications of these modifications. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts centered on this promising natural product.

Introduction

This compound is a naturally occurring furostanol bisglycoside that has been traditionally used in herbal remedies for various ailments.[1] Modern scientific investigation has revealed its potent cytotoxic effects against a broad spectrum of cancer cell lines, suggesting a novel mechanism of action.[1][2] The complex glycosidic structure of this compound, while contributing to its biological activity, also makes its total synthesis a challenging endeavor. Furthermore, the strategic derivatization of this molecule holds the potential to enhance its therapeutic index by improving its pharmacological properties, such as solubility, bioavailability, and target specificity. This document serves as a technical resource for researchers engaged in the synthesis, modification, and biological evaluation of this compound and its analogues.

Chemical Synthesis of this compound

The total synthesis of this compound is a multi-step process that typically commences from the readily available steroidal sapogenin, diosgenin. The synthesis involves the protection of hydroxyl groups, oxidative cleavage of the spiroketal side chain, and sequential glycosylation to introduce the trisaccharide and monosaccharide moieties at the C3 and C26 positions, respectively.

Synthetic Strategy Overview

The first total synthesis of this compound was achieved from diosgenin in nine steps with an overall yield of 7.8%.[3] The general workflow for this synthesis can be visualized as follows:

Caption: Total synthesis workflow of this compound from Diosgenin.

Detailed Experimental Protocol (Representative Steps)

The following is a representative, multi-step protocol for the synthesis of this compound, adapted from published literature.[4]

Step 1: Synthesis of 26-chloro-3β-hydroxy-16β-acetoxy-5-cholesten-22-one

To a solution of the starting material (11.0g, 20mmol) in a 1:1 mixture of tetrahydrofuran and methanol (150mL), potassium carbonate (5.52g, 40mmol) is added. The mixture is stirred at room temperature for approximately 3 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, ethyl acetate is added, and the organic phase is washed with saturated brine. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting oily residue is purified by silica gel column chromatography to yield the product as a white solid (yield: 87.0%).[4]

Step 2: Protection of the 3-hydroxyl group

The product from the previous step (7.0g, 14.2mmol) is dissolved in dimethylformamide (80mL). Imidazole (1.0g, 14.2mmol) and tert-butyldimethylsilyl chloride (10.6g, 71mmol) are added, and the mixture is stirred at room temperature for 24 hours (monitored by TLC). After the reaction is complete, ethyl acetate is added, and the mixture is washed twice with saturated brine. The organic phase is dried and concentrated to yield the protected intermediate.[4]

Subsequent steps involve further modifications of the steroidal backbone, followed by sequential glycosylation reactions to introduce the sugar moieties, and finally deprotection to yield this compound.

Derivatization of this compound

The derivatization of this compound is a key strategy to modulate its biological activity and improve its pharmacokinetic profile. While the literature on the direct derivatization of this compound is limited, extensive research on the modification of its precursor, diosgenin, provides valuable insights into potential synthetic transformations. These can be broadly categorized into modifications of the steroidal backbone and alterations of the sugar moieties.

Potential Derivatization Strategies

-

Esterification and Etherification: The free hydroxyl groups on the sugar residues and the steroidal nucleus are amenable to esterification and etherification, which can alter the lipophilicity and, consequently, the cell permeability of the molecule.

-

Modification of the Furostanol Ring: The F-ring of the furostanol can be modified through various reactions to create novel analogues.

-

Glycosidic Bond Modification: Altering the sugar units or the linkages between them can have a profound impact on the biological activity. The synthesis of analogues with different sugar residues or anomeric configurations could lead to derivatives with improved properties.

Biological Activity and Structure-Activity Relationships

This compound has demonstrated significant in vitro cytotoxicity against a wide range of human cancer cell lines. The data suggests a potential novel mechanism of anticancer action.[1][2]

In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| HCT-15 | Colon Cancer | < 2.0 | [1] |

| MDA-MB-435 | Breast Cancer | < 2.0 | [1] |

| Various Solid Tumors | - | ≤ 10.0 | [1] |

| Leukemia | Leukemia | 10-30 | [1] |

Metabolites of this compound and their Bioactivity

After oral administration in rats, this compound is metabolized into several compounds, some of which retain potent antiproliferative activities.[5]

| Metabolite | Antiproliferative Activity |

| Dioscin (M-1) | Potent |

| Diosgenin (M-3) | Potent |

| Other Metabolites | Varied |

Signaling Pathways and Experimental Workflows

The anticancer effects of this compound are mediated through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation.

Apoptosis Induction via the Bcl-2 Family Pathway

This compound induces apoptosis in cancer cells by altering the expression of Bcl-2 family proteins. It leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in programmed cell death.

Caption: this compound-induced apoptosis via the Bcl-2 pathway.

Modulation of the MAPK Signaling Pathway

This compound has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cell proliferation and survival. The specific effects on different components of the MAPK cascade, such as ERK, JNK, and p38, can be cell-type dependent and contribute to its overall anticancer activity.

Experimental Workflow: In Vitro Cytotoxicity Assay

A standard workflow for assessing the cytotoxic effects of this compound or its derivatives involves the use of a colorimetric assay, such as the MTT assay.

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion and Future Directions

This compound stands out as a promising natural product with significant potential for the development of novel anticancer therapeutics. The successful total synthesis of this complex molecule opens avenues for the generation of a diverse library of derivatives. Future research should focus on the targeted derivatization of this compound to enhance its efficacy and pharmacokinetic properties. A deeper understanding of its structure-activity relationships will be crucial for the rational design of next-generation analogues with improved therapeutic profiles. The elucidation of its detailed mechanism of action on various signaling pathways will further aid in identifying patient populations that are most likely to benefit from this compound-based therapies. The information compiled in this guide aims to provide a solid foundation for researchers to build upon in their quest to harness the full therapeutic potential of this remarkable natural compound.

References

- 1. The cytotoxicity of methyl protodioscin against human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Cytotoxicity of Methyl Protodioscin Against Human Cancer Cell Lines In Vitro | Semantic Scholar [semanticscholar.org]

- 3. Total synthesis of methyl protodioscin: a potent agent with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural identification of methyl protodioscin metabolites in rats' urine and their antiproliferative activities against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of Methylprotodioscin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylprotodioscin (MPD), a furostanol bisglycoside predominantly isolated from the rhizomes of Dioscorea species, has demonstrated significant potential as a therapeutic agent, particularly in oncology. Its multifaceted biological activities stem from its ability to modulate a variety of molecular targets, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis in various cancer models. Furthermore, MPD exhibits anti-inflammatory properties and influences cholesterol metabolism, broadening its therapeutic scope. This in-depth technical guide provides a comprehensive overview of the known molecular targets of this compound, detailing the experimental methodologies used for their identification and presenting key quantitative data. Signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of its mechanism of action for researchers and drug development professionals.

Core Molecular Targets and Mechanisms of Action

This compound exerts its biological effects by interacting with a range of intracellular molecules, primarily culminating in the induction of programmed cell death (apoptosis) and cell cycle arrest in cancer cells. Its mechanisms also extend to the modulation of inflammatory pathways and cellular metabolism.

Induction of Apoptosis

A primary anticancer mechanism of MPD is the induction of apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is achieved by targeting key regulatory proteins.

-

Bcl-2 Family Proteins: MPD significantly alters the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 family. It downregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating the expression of pro-apoptotic proteins such as Bax and Bak .[1][2][3] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane.

-

p53: The tumor suppressor protein p53 is upregulated in response to MPD treatment, which in turn can transcriptionally activate pro-apoptotic genes like Bax.[1]

-

Caspase Cascade: The release of cytochrome c from the mitochondria, triggered by the altered Bcl-2 family protein ratio, activates a cascade of cysteine-aspartic proteases known as caspases. MPD has been shown to activate caspase-9 (initiator caspase of the intrinsic pathway) and caspase-3 (an executioner caspase).[1][4] The activation of caspase-8, an initiator caspase in the extrinsic pathway, has also been observed.[4]

-

PARP Cleavage: Activated caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP is a hallmark of apoptosis.

Cell Cycle Arrest

MPD effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase.[1][2][3][4]

-

Cyclin B1 and Cdc2: The progression through the G2/M checkpoint is regulated by the Cyclin B1/Cdc2 complex. MPD treatment leads to a decrease in the expression of Cyclin B1 , which prevents the activation of Cdc2 and thereby arrests the cell cycle at the G2/M phase.[2][3]

Modulation of Signaling Pathways

MPD influences key signaling pathways that are often dysregulated in cancer and inflammatory diseases.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is a crucial regulator of cell proliferation, differentiation, and apoptosis. MPD has been shown to modulate this pathway, with evidence pointing towards the inhibition of ERK phosphorylation.[5][6]

-

NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in inflammation and cell survival. MPD has been reported to exhibit anti-inflammatory effects, suggesting its potential to inhibit the NF-κB pathway.

Regulation of Cholesterol Metabolism and Lipid Rafts

Recent studies have highlighted a novel mechanism of MPD involving the modulation of cholesterol metabolism.

-

Cholesterol Synthesis: MPD can decrease intracellular cholesterol concentrations.[5][6]

-

Lipid Raft Disruption: By reducing cholesterol levels, MPD disrupts the integrity of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids. These rafts serve as platforms for various signaling proteins, including those in the MAPK pathway. Disruption of lipid rafts can therefore inhibit downstream signaling.[5][6]

Direct Binding to FOXO1

Computational and experimental evidence suggests that MPD may directly bind to the Forkhead box protein O1 (FOXO1).

-

FOXO1: FOXO1 is a transcription factor that acts as a tumor suppressor by promoting apoptosis and cell cycle arrest. Molecular docking studies have predicted a strong binding affinity between MPD and FOXO1 .[5][6] This interaction may lead to the activation of FOXO1's transcriptional activity, contributing to the anticancer effects of MPD.

Inhibition of Metastasis

MPD has been shown to suppress the metastatic potential of cancer cells.

-

ADAM15, MMP-2, and MMP-9: In vascular smooth muscle cells, MPD decreases the expression of A Disintegrin and Metalloprotease 15 (ADAM15) and the expression and activity of Matrix Metalloproteinase-2 (MMP-2) and MMP-9.[7] These enzymes are crucial for the degradation of the extracellular matrix, a key step in cell invasion and metastasis.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the effects of this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| A549 | Lung Cancer | ~20 | 48 |

| HepG2 | Liver Cancer | Not specified | - |

| K562 | Chronic Myelogenous Leukemia | Not specified | - |

| DU145 | Prostate Cancer | ~4 | 48 |

| RM-1 | Prostate Cancer | ~6 | 48 |

| HeLa | Cervical Cancer | 18.49 | Not specified |

Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | Not specified | Not specified | Not specified |

| 20 µM MPD (48h) | Not specified | Not specified | Significant increase |

Note: Specific percentage values for each phase were not consistently reported across all studies, but a significant increase in the G2/M population was a common finding.[1]

Table 3: Effect of this compound on Bcl-2 Family Protein Expression

| Cell Line | Treatment | Bcl-2 Expression | Bax Expression | Bak Expression |

| A549 | Various concentrations | Marked decrease | Drastic increase | Drastic increase |

| K562 | Not specified | Bcl-xL transiently increased then decreased | Marked up-regulation | Not specified |

| HepG2 | Not specified | Down-regulation | Up-regulation | Not specified |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells (e.g., A549) in a 24-well plate at a density of 4.0 × 10⁴ cells/well in 500 µL of complete medium and incubate for 24 hours.[1]

-

Treatment: Treat the cells with various concentrations of MPD and a vehicle control for the desired time period (e.g., 48 hours).[1]

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[1]

-

Formazan Solubilization: Remove the medium and add 150 µL of Dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with MPD at the desired concentrations and for the appropriate duration.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Cell Treatment and Harvesting: Treat cells with MPD, then harvest and wash with PBS.

-

Fixation: Fix the cells in 70% ice-cold ethanol overnight at 4°C.[1]

-

Washing: Wash the fixed cells with PBS to remove the ethanol.

-

Staining: Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.[1][8] RNase A is included to degrade RNA and ensure that PI only stains DNA.

-

Incubation: Incubate the cells at 37°C for 30 minutes in the dark.[1]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Lyse the MPD-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, p-ERK, total ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., GAPDH or β-actin).

Gelatin Zymography

This assay is used to detect the activity of gelatinases such as MMP-2 and MMP-9.

-

Sample Preparation: Collect conditioned media from MPD-treated and control cells.

-

Non-reducing SDS-PAGE: Separate the proteins in the conditioned media on an SDS-polyacrylamide gel containing gelatin under non-reducing conditions.[9]

-

Renaturation: After electrophoresis, wash the gel with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.[10]

-

Incubation: Incubate the gel in a developing buffer containing Ca²⁺ and Zn²⁺, which are required for MMP activity, at 37°C for 24-48 hours.[9][10]

-

Staining: Stain the gel with Coomassie Brilliant Blue.

-

Destaining: Destain the gel. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

-

Data Analysis: The intensity of the clear bands corresponds to the level of MMP activity.

Mandatory Visualizations

Signaling Pathways

Caption: Signaling pathway of this compound-induced apoptosis.

Caption: Mechanism of this compound-induced G2/M cell cycle arrest.

Caption: Modulation of the MAPK signaling pathway by this compound.

Experimental Workflows

Caption: Experimental workflow for Western Blot analysis.

Caption: Experimental workflow for cell cycle analysis.

Conclusion

This compound is a promising natural compound with a complex and multifaceted mechanism of action against cancer cells. Its ability to simultaneously target key regulators of apoptosis, cell cycle progression, and critical signaling pathways underscores its therapeutic potential. The emerging role of MPD in modulating cholesterol metabolism and its potential direct interaction with FOXO1 opens new avenues for research and drug development. This technical guide provides a foundational understanding of the molecular targets of MPD, supported by experimental evidence and methodologies, to aid researchers in further exploring and harnessing the therapeutic benefits of this potent natural product. Further investigation into the in vivo efficacy and safety profile of MPD, as well as the development of targeted delivery systems, will be crucial for its translation into clinical practice.

References

- 1. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl protodioscin induces G2/M arrest and apoptosis in K562 cells with the hyperpolarization of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl protodioscin from Polygonatum sibiricum inhibits cervical cancer through cell cycle arrest and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Anticancer Activity of Methyl Protodioscin against Prostate Cancer by Modulation of Cholesterol-Associated MAPK Signaling Pathway via FOXO1 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methyl Protodioscin, a Steroidal Saponin, Inhibits Neointima Formation in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. vet.cornell.edu [vet.cornell.edu]

- 9. docs.abcam.com [docs.abcam.com]

- 10. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Off-Target Effects of Methylprotodioscin In Vitro: An In-depth Technical Guide